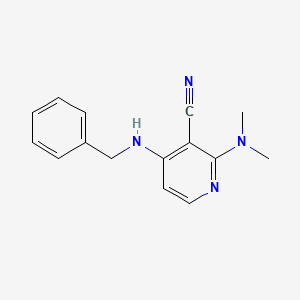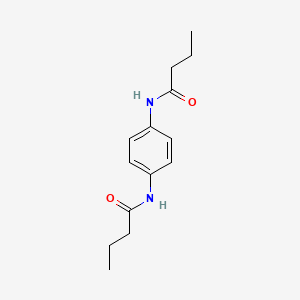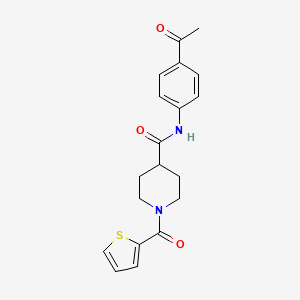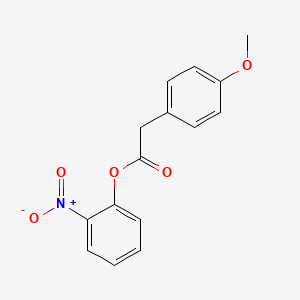![molecular formula C20H21ClN2O2 B5726440 N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter GABA, which plays a critical role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, which has potential therapeutic applications for a variety of neurological and psychiatric disorders.
Mécanisme D'action
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide increases GABA levels in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and physiological effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of effects on brain function and behavior. GABA is an inhibitory neurotransmitter that helps regulate brain activity and can have a calming effect on the brain. By increasing GABA levels, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can reduce seizure activity and may have potential therapeutic applications for a variety of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has several advantages for laboratory experiments, including its potency and selectivity for GABA-AT. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is also relatively unstable and can degrade over time, which can be a limitation for long-term studies. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, including exploring its potential therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further studies are needed to understand the biochemical and physiological effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide and its potential side effects. Finally, research is needed to develop more stable and soluble forms of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide for use in laboratory experiments and potential clinical applications.
Méthodes De Synthèse
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of an intermediate compound and the final coupling of the phenylcyclopropane carboxylic acid with the amine group.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in treating cocaine addiction and anxiety disorders.
Propriétés
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-14-16(6-7-18(17)23-10-12-25-13-11-23)22-19(24)20(8-9-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNOJKUWBRERCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)

![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)




![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)

![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5726480.png)
![6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5726481.png)